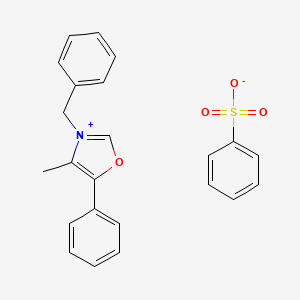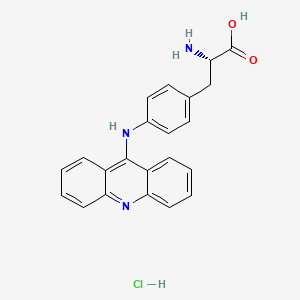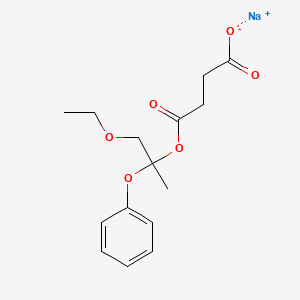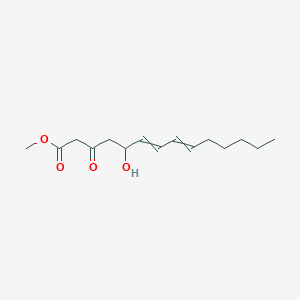
tetra-O-methyl-maesopsin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetra-O-methyl-maesopsin is a synthetic derivative of maesopsin, a naturally occurring flavonoid. This compound is characterized by the presence of four methoxy groups attached to the maesopsin core structure. Flavonoids like maesopsin are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetra-O-methyl-maesopsin typically involves the methylation of maesopsin. One common method includes the use of methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Tetra-O-methyl-maesopsin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Aplicaciones Científicas De Investigación
Tetra-O-methyl-maesopsin has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: Its biological activities, such as antioxidant and anti-inflammatory effects, are studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of tetra-O-methyl-maesopsin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of pathogens.
Comparación Con Compuestos Similares
Similar Compounds
Maesopsin: The parent compound, known for its biological activities.
Tetra-O-methyl-naringenin: Another methylated flavonoid with similar properties.
Tetra-O-methyl-dihydrogenistein: A related compound with distinct biological activities.
Uniqueness
Tetra-O-methyl-maesopsin is unique due to its specific methylation pattern, which enhances its stability and bioavailability compared to its parent compound, maesopsin. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
62861-01-2 |
|---|---|
Fórmula molecular |
C19H20O6 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2,4,6-trimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3-one |
InChI |
InChI=1S/C19H20O6/c1-21-13-7-5-12(6-8-13)11-19(24-4)18(20)17-15(23-3)9-14(22-2)10-16(17)25-19/h5-10H,11H2,1-4H3 |
Clave InChI |
OCWHNYAFFRSGLZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC2(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7aS)-7a-Methyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione](/img/structure/B14502360.png)

![1-[4-(4-Methylpentyl)cyclohexyl]ethanone](/img/structure/B14502373.png)
![1-Propanesulfonic acid, 2,2'-[(octylimino)bis[(1-oxo-3,1-propanediyl)imino]]bis[2-methyl-, disodium salt](/img/structure/B14502377.png)

![6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine](/img/structure/B14502392.png)




![1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene](/img/structure/B14502423.png)


![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-hydroxy-4H-pyran-4-one](/img/structure/B14502451.png)
